molecular formula C14H19NO2 B1488786 [1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol CAS No. 1282401-91-5

[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Cat. No. B1488786
CAS RN: 1282401-91-5
M. Wt: 233.31 g/mol
InChI Key: BILGQIRLEIFJDW-UHFFFAOYSA-N
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Description

“[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C14H19NO2. It is part of the pyrrolidine class of compounds, which are nitrogen-containing heterocycles widely used in medicinal chemistry . The pyrrolidine ring is a versatile scaffold for creating biologically active compounds .


Molecular Structure Analysis

The pyrrolidine ring in “[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage .


Chemical Reactions Analysis

While specific chemical reactions involving “[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol” are not detailed in the resources, pyrrolidine derivatives are known for their versatility in chemical reactions .

Scientific Research Applications

Enantioselective Catalysis

An easily accessible prolinol derived ligand, such as those related to pyrrolidinyl methanol, has been efficiently applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This process results in chiral propargylic sulfamidates with high yields and excellent enantioselectivities, showcasing the utility of pyrrolidinyl methanol derivatives in asymmetric synthesis (Munck, L. D., et al., 2017).

Synthesis of Heterocyclic Compounds

Compounds similar to "[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol" are used in the synthesis of complex heterocyclic structures. For example, tetrahydrobenzo[a]pyrrolizidines and tetrahydrobenzo[a]indolizidines were prepared stereoselectively through an amine-induced ring-opening reaction followed by a TiCl4-catalyzed intramolecular Diels-Alder reaction, demonstrating the flexibility of amino alcohols in constructing cyclic and polycyclic frameworks (Tsirk, A., et al., 1997).

Organocatalysis

Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a compound similar in structure and function, was found to be an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. The products were isolated with good to high yields and up to 56% enantiomeric excess, indicating the significance of pyrrolidinemethanol derivatives in catalyzing stereoselective reactions (Lattanzi, A., 2006).

Future Directions

The pyrrolidine scaffold, as seen in “[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol”, continues to be of great interest in drug discovery due to its versatility and the potential for structural diversity . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)7-10)14(17)15-6-5-12(8-15)9-16/h3-4,7,12,16H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILGQIRLEIFJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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